Methoxybenzoquinone

描述

Contextualizing Methoxybenzoquinone within Benzoquinone Chemistry

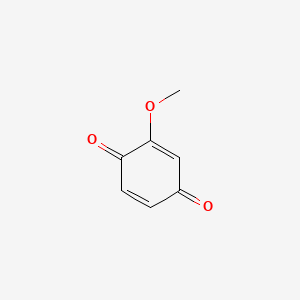

This compound is a derivative of benzoquinone, a class of organic compounds characterized by a cyclic diketone structure. ijarst.in Specifically, it is a member of the p-benzoquinones. chemicalbook.com The foundational structure of benzoquinones is a six-membered carbon ring with two opposing double bonds and two ketone groups. The addition of a methoxy (B1213986) group (-OCH₃) to this ring creates this compound. ontosight.aicymitquimica.com This substitution significantly influences the molecule's chemical and physical properties, including its reactivity and solubility. cymitquimica.comontosight.ai

Quinones, in general, are widely distributed in nature, found in bacteria, plants, and arthropods, and play crucial roles in biological processes like oxidative phosphorylation and electron transfer. scielo.brresearchgate.net Their chemistry is rich and multifaceted, with applications spanning from natural product synthesis to materials science. ijarst.inscielo.br The study of quinonoid compounds has covered a broad spectrum of topics, including their natural occurrence, synthesis, and various chemical reactions. scielo.br this compound, as a specific derivative, is part of this broader field of study, with research focusing on its unique characteristics imparted by the methoxy group. ontosight.aiontosight.ai

There are different isomers of this compound, such as 2-methoxy-1,4-benzoquinone. ontosight.ai The position of the methoxy group on the benzoquinone ring is a critical determinant of the compound's properties. mdpi.com Isomers are molecules that have the same molecular formula but a different arrangement of atoms. libretexts.orgsolubilityofthings.com This can lead to variations in physical and chemical properties. ibchem.comsydney.edu.au

Significance and Research Imperatives of this compound

The significance of this compound in research stems from its diverse biological activities and potential applications. ontosight.aicaringsunshine.com It has been identified as a compound with antimicrobial, antitumor, and antioxidant properties. ontosight.aiontosight.ai These properties have made it a subject of interest in medicinal chemistry for the development of new therapeutic agents. ontosight.ainih.govmdpi.comresearchgate.netbenthamscience.com For instance, its inhibitory effects on the growth of certain cancer cell lines have led to investigations into its potential as a lead compound for new anticancer drugs. ontosight.ainih.gov

Research has shown that methoxybenzoquinones can promote fibroblast proliferation and enhance collagen synthesis, suggesting potential applications in wound healing. caringsunshine.com Furthermore, their ability to scavenge free radicals and modulate inflammatory responses is relevant to tissue repair. caringsunshine.com The antimicrobial activity of these compounds also makes them potential candidates for the development of new antibiotics. ontosight.ai

Beyond its biological activities, this compound serves as a building block in organic synthesis for creating more complex molecules with potential pharmaceutical applications. ontosight.aimedcraveonline.com For example, it has been used as a backbone for the synthesis of polysubstituted benzofurans. medcraveonline.com The compound is also of interest in food chemistry, particularly in relation to wheat flour and dough properties. cerealsgrains.org this compound, derived from the fermentation of wheat germ, has been shown to improve bread volume and crumb structure. cerealsgrains.org

Evolution of Research Trajectories for this compound

Early research on this compound was often linked to its natural occurrence, particularly in wheat germ. cerealsgrains.orgresearchgate.net Studies from the 1950s identified this compound as an active principle in fermented wheat germ that could improve bread quality. cerealsgrains.org These initial investigations focused on its role in food science and its interaction with other components in flour. cerealsgrains.org

Over time, the focus of research has expanded significantly, driven by the discovery of its diverse biological activities. The ever-growing interest in quinone chemistry, in general, has fueled more in-depth studies of its derivatives like this compound. researchgate.net The trajectory of research has moved towards exploring its potential in medicinal chemistry. ontosight.aiontosight.ai This includes the synthesis and biological evaluation of this compound derivatives as potential anticancer agents. ontosight.ai

Recent research has also delved into more specific applications and mechanisms of action. For example, studies have investigated the release of this compound from its glycosylated form in wheat germ through fermentation with lactic acid bacteria, enhancing its bioavailability and potential health benefits. nih.govresearchgate.net There is also ongoing research into the synthesis of methoxy-substituted para-benzoquinones and their electrochemical behavior. sciforum.net Furthermore, the compound is being explored in the context of developing new materials and understanding its role in the degradation of photoelectric materials. scribd.com The evolution of analytical techniques has also allowed for more detailed characterization of this compound and its interactions in biological systems. researchgate.net

Structure

3D Structure

属性

IUPAC Name |

2-methoxycyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJKWJHONFFKJHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00182991 | |

| Record name | p-Xyloquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Methoxy-1,4-benzoquinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032576 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2880-58-2 | |

| Record name | 2-Methoxy-1,4-benzoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2880-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Xyloquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002880582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2880-58-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508876 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Xyloquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2880-58-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methoxybenzoquinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JG695W2CX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methoxy-1,4-benzoquinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032576 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

145 °C | |

| Record name | 2-Methoxy-1,4-benzoquinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032576 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies and Chemical Transformations of Methoxybenzoquinone

Chemo- and Regioselective Synthesis of Methoxybenzoquinone Derivatives

The synthesis of this compound and its derivatives often involves oxidation reactions starting from phenolic precursors or hydroquinones, as well as selective demethylation processes.

Oxidation Reactions Leading to this compound

Oxidation reactions are fundamental for generating the quinone structure from suitable precursors.

Catalytic oxidation offers efficient routes to this compound, often employing transition metal catalysts or heterogeneous systems. Methoxybenzene can be oxidized to this compound using catalytic amounts of oxidizing agents such as palladium(II) acetate (B1210297) ambeed.com.

Cobalt-based catalysts, particularly Co-Schiff base complexes like Co(salen) and Co(salen) derivatives, have demonstrated efficacy in the catalytic oxidation of lignin (B12514952) model compounds to benzoquinones researchgate.netosti.govusda.gov. For instance, vanillyl alcohol, representing a guaiacyl unit in lignin, can be converted to 2-methoxybenzoquinone with Co(salen) catalysts and molecular oxygen as the oxidant, often requiring the addition of bulky, non-coordinating bases to enhance reactivity and yield researchgate.netosti.govusda.gov. The yield can reach approximately 50% under optimized conditions researchgate.net. Similarly, apocynol, another lignin model, can be selectively oxidized to 2-methoxybenzoquinone using mesoporous silica (B1680970) catalysts like MCM-41, MCM-48, and SBA-15 in the presence of hydrogen peroxide scirp.orgrsc.org.

The proposed mechanism for Co(salen)-catalyzed oxidation typically involves the activation of molecular oxygen by the cobalt center to form a Co(III)-superoxide adduct. This adduct then abstracts a phenolic hydrogen atom from the substrate, generating a phenoxy radical. This radical subsequently reacts with a second equivalent of the Co(III)-superoxide adduct, forming a peroxo intermediate that rearranges to yield the quinone product researchgate.netosti.govusda.gov. The presence of an axial ligand, such as pyridine, can facilitate the formation of the Co(III)-superoxide species, thereby promoting the catalytic cycle osti.govusda.gov. Catalyst regeneration is a critical step, and its energetic favorability is influenced by the nature of the substrate osti.govusda.gov. Cobalt catalysts like Co(N-Mesalpr) have also been employed to convert lignin model compounds to 2-methoxybenzoquinone using O2, achieving yields of 43% in dichloromethane, which can be increased to 58% with the addition of copper(II) chloride acs.org.

Table 1: Catalytic Oxidation for this compound Synthesis

| Catalyst/System | Substrate | Oxidant | Product | Yield (%) | Conditions | Citation(s) |

|---|---|---|---|---|---|---|

| Pd(II) acetate | Methoxybenzene | Oxidizing agent | This compound | - | Catalytic amounts | ambeed.com |

| Co(salen) | Vanillyl alcohol | O2 | 2-Methoxybenzoquinone | ~50% (with bulky base) | With bulky base | researchgate.net |

| Co(salen)/SBA-15 | Apocynol | H2O2 | 2-Methoxybenzoquinone | High selectivity | Mesoporous silica catalyst, acetonitrile (B52724), microwave irradiation | scirp.orgrsc.org |

Oxidative demethylation is a significant strategy for accessing quinone structures from methoxy-substituted precursors. The oxidative demethylation of hydroquinone (B1673460) ethers can be achieved using various oxidizing agents, including nitric acid, mixtures of silver oxide and nitric acid, and ammonium (B1175870) cerium(IV) nitrate (B79036) (CAN) thieme-connect.de. Silver(II) dipicolinate is also utilized for the synthesis of benzo-1,4-quinones that possess substituents sensitive to acidic conditions thieme-connect.de. CAN is effective for the oxidative demethylation of sulfur-substituted hydroquinone diethers to yield benzo-1,4-quinones thieme-connect.de. In some synthetic sequences, a methoxyquinone can be converted to a hydroxyquinone through deprotection of the methoxy (B1213986) group or by reaction with a hydroxide (B78521) google.com. Preferred reagents for this transformation include hydroxides or lithium iodide in the presence of a base, with alkali metal hydroxides, particularly lithium hydroxide, being highly favored google.com.

Table 2: Demethylation Strategies for Hydroxyquinone Formation

| Reagent | Substrate | Product | Conditions | Citation(s) |

|---|---|---|---|---|

| Hydroxides or LiI/base | Methoxyquinone | Hydroxyquinone | Various | google.com |

| Concentrated aqueous alkaline solution (NaOH, KOH, LiOH) | This compound | O-demethylated product | pH 11-13, -15 to 30 °C, 20 min to 24 h | google.com |

The oxidation of 2-methoxyhydroquinone (B1205977) (MH2Q) by ferric iron (Fe(III)) has been extensively studied, particularly under dark conditions science.govscience.govresearchgate.netacs.orgacs.org. Under anaerobic conditions, Fe(III) can stoichiometrically oxidize MH2Q science.govacs.orgacs.org. However, in the presence of oxygen, catalytic oxidation of MH2Q occurs due to the continuous cycling between oxygen, semiquinone radicals, and iron species science.govacs.orgacs.org.

Kinetic studies have revealed that both the undissociated and monodissociated anions of MH2Q are active species in the reduction of Fe(III), with the monodissociated anion playing a crucial role in the observed pH dependence of the oxidation process acs.orgacs.orgresearchgate.netresearchgate.net. The reaction equilibrium between the hydroquinone/quinone and Fe(III)/Fe(II) redox couples is significantly influenced by thermodynamic factors such as reduction potential, the specific structure of the quinone, and the speciation of iron researchgate.net. The radical intermediates, including semiquinone and superoxide (B77818), are important in propagating the reaction chain acs.org. The presence of reduced natural organic matter can also influence these processes by limiting Fe(II) oxidation, acting as both a redox buffer and a complexant, thereby preserving Fe(II) escholarship.org.

Table 3: Iron-Mediated Oxidation of Methoxyhydroquinone

| Fe Source | Substrate | Conditions | Key Observation | Citation(s) |

|---|---|---|---|---|

| Fe(III) | 2-Methoxyhydroquinone (MH2Q) | Dark, anaerobic | Stoichiometric oxidation | science.govacs.orgacs.org |

| Fe(III) | 2-Methoxyhydroquinone (MH2Q) | Dark, with O2 | Catalytic oxidation (cycling of Fe, semiquinone radicals) | science.govacs.orgacs.org |

Oxidative Demethylation Routes

Demethylation Strategies for Hydroxyquinone Formation

The conversion of methoxybenzoquinones to hydroxyquinones is achieved through demethylation reactions. This can be accomplished using reagents such as hydroxides or lithium iodide in the presence of a base google.com. Alkali metal hydroxides, especially lithium hydroxide, are frequently employed google.com. Treatment with concentrated aqueous alkaline solutions, including sodium hydroxide, potassium hydroxide, or lithium hydroxide, typically at pH 11-13 and temperatures between -15 to 30 °C for periods ranging from 20 minutes to 24 hours, can effect O-demethylation google.com. In the context of complex molecule synthesis, such as geldanamycin (B1684428) analogues, the displacement of methoxy groups by nucleophiles has been explored to create derivatives with altered properties epdf.pub.

Diels-Alder Reactions with this compound as Dienophile

Methoxybenzoquinones and their derivatives are versatile dienophiles in Diels-Alder reactions, enabling the construction of complex cyclic systems google.comscispace.comsci-hub.sescribd.comacs.org. These reactions are valuable for creating polycyclic structures, including substituted naphthalene-1,4-diones acs.org. For example, 2-methoxybenzoquinone can react with substituted 1,3-butadienes to yield 5,6,7,8-tetrahydro-2-methoxynaphthalene-1,4-diones (THMNDs) acs.org. The regiochemistry of these cycloadditions can be influenced by substituents on the quinone, such as halogens, which can also be removed in subsequent steps uct.ac.za. Lewis acids can be employed to catalyze these reactions, enhancing the reactivity of less reactive diene-dienophile pairs google.com.

Table 4: Diels-Alder Reactions with this compound as Dienophile

| Diene | Dienophile | Product Type | Conditions | Citation(s) |

|---|---|---|---|---|

| Substituted 1,3-butadienes | 2-Methoxybenzoquinone | 5,6,7,8-Tetrahydro-2-methoxynaphthalene-1,4-diones (THMNDs) | Various | acs.org |

| Butadiene | 2-Methoxy-5-methylbenzo-1,4-quinone | Bicyclic system | - | thieme-connect.de |

Compound List

2-Methoxybenzoquinone (MBQ)

2-Methoxy-5-methylbenzo-1,4-quinone

2,6-Dithis compound (DMBQ)

2-Bromo-5-methoxybenzoquinone

Apocynol

Vanillyl alcohol

Syringyl alcohol

Palladium(II) acetate

Cobalt(II) Schiff base complexes (e.g., Co(salen), Co(salen)/SBA-15, Co(N-Mesalpr))

Copper(II) chloride (CuCl2)

Hydrogen peroxide (H2O2)

Oxygen (O2)

Ammonium cerium(IV) nitrate (CAN)

Silver(II) dipicolinate

Silver oxide (Ag2O)

Nitric acid (HNO3)

Lithium iodide (LiI)

Sodium hydroxide (NaOH)

Potassium hydroxide (KOH)

Lithium hydroxide (LiOH)

Butadiene

Substituted 1,3-butadienes

5,6,7,8-Tetrahydro-2-methoxynaphthalene-1,4-diones (THMNDs)

Geldanamycin

Tanespimycin (17-allylaminogeldanamycin, 17-AAG)

Alvespimycin (17-dimethylaminoethylaminogeldanamycin, 17-DMAG)

Natural organic matter (NOM)

Hydroquinones

Quinones

Semiquinone radicals

Superoxide

Reactive oxygen species (ROS)

Acetonitrile

Dichloromethane (DCM)

Pyridine

N,N-diisopropylethylamine (DIPEA)

Ferric iron (Fe(III))

2-Methoxyhydroquinone (MH2Q)

Mechanistic Investigations of this compound Chemical Behavior

The chemical behavior of this compound is dictated by its quinone structure, which allows for diverse reaction pathways, including electron transfer, photochemical degradation, polymerization, and interactions with various chemical species.

Redox Properties and Electron Transfer Mechanisms

This compound is an electrochemically active molecule, participating in redox reactions characteristic of quinones. As a member of the benzoquinone class, it forms a redox couple with its corresponding hydroquinone, methoxyhydroquinone nih.govacs.org. The redox processes involving quinones are often coupled with proton transfer, with the specific behavior being highly dependent on the surrounding pH nih.govgoogle.com. For instance, the electrochemical transformation of benzoquinones can involve the transfer of two electrons and two protons, or variations thereof, depending on the pH range nih.govgoogle.com.

Photochemical Discoloration and Degradation Pathways

This compound is known to undergo significant photochemical transformations when exposed to light, leading to discolouration and degradation scispace.comacs.orgresearchgate.net. Upon irradiation in solution, methoxy-p-benzoquinone (MQ) is converted into various products, including highly colored dibenzofuran (B1670420) derivatives, such as 8-hydroxy-3,7-dimethoxydibenzofuran-1,4-quinone scispace.comresearchgate.net. Dimer quinones and their rearrangement products are also implicated in the color formation associated with this compound solutions scispace.com.

The photochemical processes involve photoreduction, where the quinone is converted to its hydroquinone form nih.govacs.orgresearchgate.net. In solvents like tetrahydrofuran (B95107) (THF), MQ yields methoxyhydroquinone (MHQ) and a solvent adduct, while in ethanol, primarily hydroquinone is formed nih.gov. Hydroxylation has also been observed in aqueous solutions nih.gov. The triplet state of this compound plays a crucial role in these photochemical reactions, which can proceed via mechanisms involving electron transfer and rearrangements researchgate.net. The presence of oxygen can influence these pathways, sometimes inhibiting reductive mechanisms and promoting the formation of degradation products like veratric acid researchgate.net. This compound is recognized as a reactive intermediate in the photochemical degradation of lignin and related lignocellulosic materials, contributing to their yellowing and discolouration scispace.comacs.orgeucalyptus.com.br. In solid matrices like filter paper, methoxyquinone can cause more severe discolouration than its corresponding hydroquinone, with the quinone/hydroquinone couple undergoing rapid photoreduction and subsequent discolouration of the hydroquinone acs.org.

Oligomerization, Polymerization, and Humification Reactions

This compound is implicated in oligomerization, polymerization, and humification processes, particularly in environmental and soil chemistry contexts science.govnomresearch.cnresearchgate.netirri.org. It serves as a model compound for humic moieties found in natural organic matter science.govnomresearch.cn. The humification process, which leads to the formation of soil organic matter, involves the decomposition and transformation of plant and microbial constituents, where phenolic compounds like this compound play a role researchgate.netresearchgate.net.

The oxidation of phenolic precursors, such as guaiacol (B22219), can lead to the formation of this compound researchgate.net. Electrochemical processes can also induce the polymerization of phenolic compounds, potentially yielding this compound as a product researchgate.net. Dimerization and polymerization reactions are fundamental to the formation of humic substances, contributing to the development of higher molecular weight compounds with properties similar to humic acids irri.org. These processes, often occurring under aerobic conditions, involve microbial enzymes and the subsequent polymerization of phenolic units via free radical mechanisms researchgate.net.

Reactivity Towards Metal Ions and Complexation Studies

This compound and its derivatives can interact with metal ions, forming complexes and exhibiting unique electrochemical properties nih.govgoogle.com. Certain methoxy-substituted benzoquinones can act as redox-switchable ligands for earth-alkaline metals nih.gov. The electronic communication between this compound ligands and metal centers in organometallic complexes can significantly influence their redox behavior acs.org. For example, the spin density on metal centers can be modulated by altering the functionalization of the quinone moiety acs.org.

While some dithis compound redox processes are insensitive to metal ions, benzoquinones in general have potential applications in metal complexation and separation technologies google.com. The electrochemical behavior of these compounds, often studied using cyclic voltammetry, provides insights into their interaction with metal ions and their redox switching capabilities google.comsciforum.net.

Interaction with Reactive Oxygen Species

This compound exhibits antioxidant properties and can interact with reactive oxygen species (ROS) ontosight.aicymitquimica.com. While low levels of ROS are physiologically important, excessive ROS can cause cellular damage mdpi.com. Quinones and hydroquinones are redox-active molecules that can either contribute to or mitigate oxidative stress acs.org. This compound, as a product of certain oxidative processes, can itself be involved in ROS-related pathways acs.org. For instance, the oxidation of guaiacol can yield this compound, which has been noted to possess higher toxicity than its precursor, potentially linked to its ROS-generating capacity acs.org.

Conversely, some methoxyquinone derivatives have demonstrated the ability to suppress lipid peroxidation and scavenge ROS, thereby protecting cells from oxidative damage nih.gov. Studies on fermented foods have indicated that the production of this compound during sourdough fermentation of wheat germ is associated with enhanced scavenging activity against radicals like DPPH, ABTS, and hydroxyl radicals researchgate.net. This suggests a complex role for this compound, capable of both contributing to and potentially counteracting oxidative stress depending on the specific chemical context and molecular structure.

Derivatization and Functionalization Strategies

This compound serves as a versatile scaffold for chemical derivatization and functionalization, enabling the synthesis of novel compounds with tailored properties cymitquimica.comsciforum.net. The presence of the methoxy group influences the molecule's reactivity, solubility, and electronic characteristics cymitquimica.com. Various synthetic strategies can be employed to modify the this compound structure.

One approach involves the conversion of 3-hydroxy-4-methoxyarenes into methoxyquinones sciforum.net. For example, the reaction of DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) with methanol can yield a substituted this compound derivative, 2-cyano-5,6-dichloro-3-methoxybenzoquinone researchgate.net. Furthermore, methoxyquinone derivatives can undergo reactions such as ring-closing metathesis and hydrogenation to yield other functionalized compounds nih.gov. The introduction of substituents like benzoyl groups or methyl groups onto the this compound framework leads to compounds like 2-benzoyl-5-methoxybenzoquinone and 2-methoxy-6-methyl-1,4-benzoquinone, respectively, which are of interest in medicinal chemistry and materials science cymitquimica.comnih.gov. Functionalization of the quinone core allows for the development of compounds with specific biological activities or material properties cymitquimica.comrsc.org.

Strategies for Introducing Heterocycle Fused Moieties

The annulation of heterocyclic rings onto a benzoquinone core, especially one bearing a methoxy substituent, offers a powerful route to diverse and potentially bioactive molecular frameworks. Various cycloaddition, cascade, and C-H activation strategies have been developed to achieve this transformation efficiently and stereoselectively.

Key Methodologies and Reactions:

[3+2] Annulation Strategies: This approach is frequently employed to construct fused benzofuran (B130515) systems. For instance, chiral phosphoric acid catalysis has been utilized in the cyclization between quinone esters and α-enaminones to yield stereo-enriched 2,3-dihydrobenzofurans rsc.org. Photoredox catalysis combined with Lewis acid catalysis can also facilitate [3+2] cycloadditions between quinone esters and N-heterocycles, providing straightforward access to benzofuran-embedded aza-heterocycles rsc.org. Furthermore, the reaction of 3-substituted indoles with quinones under Lewis acid catalysis can lead to benzofuroindolines via a [3+2] annulation pathway rsc.org.

[3+3] Annulation Strategies: This method is recognized as a potent strategy for the rapid construction of polyheterocyclic scaffolds. For example, Sc(OTf)₃-catalyzed [3+3] annulation reactions involving quinones and diaziridines have been reported to yield 1,3,4-oxadiazinines as single stereoisomers rsc.org.

[4+2] Cycloaddition Reactions: These reactions are attractive due to their mild, efficient, and sustainable nature in constructing fused heterocycles. For instance, a Rh(III)-catalyzed three-component cascade annulation of benzoquinones, aryl ketone O-acyloximes, and acetone (B3395972) has been developed to afford 6H-benzo[c]chromenes rsc.org. Similarly, the cycloaddition of in situ generated ortho-quinone diimines with alkenes can lead to functionalized tetrahydroquinoxalines mdpi.com.

C-H Activation and Annulation: Transition-metal-catalyzed C-H activation strategies have emerged as powerful tools for the direct functionalization and heterocyclization of quinones. Rhodium(III)-catalyzed asymmetric C–H activation reactions, for example, have been employed with N-methoxybenzamides and benzoquinones to access phenanthridinones rsc.org. Another notable approach involves Rh(III)-catalyzed dual C–H activation of 2-arylindoles with benzoquinones, yielding indole-fused heterocycles nih.gov. These methods often offer good functional group tolerance and mild reaction conditions.

Cascade and Domino Reactions: Cascade and domino reactions are highly valued for their ability to assemble complex polycyclic structures from simple starting materials in a single pot, aligning with principles of green chemistry. For example, a regioselective cascade reaction involving propargylamines with pyran-2-ones and pyridin-2-ones has been developed for the synthesis of furan-fused heterocyclic scaffolds bohrium.com. These reactions often involve sequential steps like 1,4-conjugate addition and intramolecular cyclization.

Functionalization of this compound Derivatives: Specific methoxy-substituted benzoquinones can also serve as substrates. For instance, Lewis acid-promoted reactions of stilbenes with 2-methoxy-1,4-benzoquinones have been utilized for the stereoselective synthesis of trans-2,3-diaryl-2,3-dihydrobenzofurans acs.org. The methoxy group can influence the electronic properties and reactivity of the quinone core, guiding the regioselectivity and outcome of annulation reactions.

Illustrative Research Findings:

Research efforts have demonstrated the versatility of benzoquinones in constructing a wide array of fused heterocycles. For example, annulation strategies using p-benzoquinones have successfully yielded diverse fused heterocycles such as oxadiazines, chromans, dihydroisoquinolines, benzofurans, benzofuroindolines, benzofuropyrrolidines, benzofurochromenes, dihydrobenzofurans, furobenzofurans, and succinimide-fused benzofurans rsc.org. The development of catalytic systems, including metal catalysts (e.g., Rh, Pd, Cu, Sc) and organocatalysts (e.g., chiral phosphoric acids), has been crucial in achieving high stereoselectivity and yields in these annulation processes rsc.orgmdpi.comnih.govrsc.org.

Data Table: Examples of Heterocycle Annulation onto Benzoquinone Scaffolds

The following table summarizes representative examples of strategies for fusing heterocycles onto quinone systems, illustrating the types of heterocycles formed and common reaction conditions. While specific this compound examples are detailed where available, the general principles apply to methoxy-substituted variants.

| Reaction Type/Strategy | Starting Materials (Quinone Component) | Co-reactant | Heterocycle Formed | Key Catalyst/Reagent | Typical Conditions | Yield/Selectivity | Reference |

| [3+2] Annulation | Quinone esters | α-Enaminones | 2,3-Dihydrobenzofurans | Chiral Phosphoric Acid | Varies | Stereo-enriched | rsc.org |

| [3+2] Annulation | Quinone esters | N-heterocycles | Benzofuran-embedded aza-heterocycles | Photoredox/Lewis Acid | Varies | High yield | rsc.org |

| [3+3] Annulation | Quinones | Diaziridines | 1,3,4-Oxadiazinines | Sc(OTf)₃ | Varies | Single stereoisomer | rsc.org |

| [4+2] Cascade Annulation | Benzoquinones | Aryl ketone O-acyloximes, Acetone | 6H-Benzo[c]chromenes | CpRh(III) | Varies | Varies | rsc.org |

| C-H Activation/Annulation | Benzoquinones | N-methoxybenzamides | Phenanthridinones | CpRh(III) | 4-Bromophenylacetic acid | Up to 88% yield, 94% ee | rsc.org |

| C-H Activation/Annulation | Benzoquinones | 2-Arylindoles | Indole-fused heterocycles | Rh(III) | N-H free, Dual C-H activation | Good functional group tolerance | nih.gov |

| Annulation | 2-Methoxy-1,4-benzoquinones | Stilbenes | trans-2,3-Diaryl-2,3-dihydrobenzofurans | Lewis Acid | Varies | Stereoselective | acs.org |

Compound List:

this compound

Benzoquinone

Quinone esters

α-Enaminones

Diaziridines

1,3,4-Oxadiazinines

Aryl ketone O-acyloximes

Acetone

6H-Benzo[c]chromenes

N-methoxybenzamides

Phenanthridinones

2-Arylindoles

Indole-fused heterocycles

2-Methoxy-1,4-benzoquinones

Stilbenes

trans-2,3-Diaryl-2,3-dihydrobenzofurans

2,3-Dihydrobenzofurans

Benzofuran-embedded aza-heterocycles

Benzofuroindolines

1,3,4-Oxadiazinines

Chromans

Dihydroisoquinolines

Benzofurans

Benzofuropyrrolidines

Benzofurochromenes

Furobenzofurans

Succinimide-fused benzofurans

Theoretical and Computational Chemistry Approaches to Methoxybenzoquinone

Quantum Chemical Calculations on Methoxybenzoquinone Structure and Reactivity

Quantum chemistry, which applies quantum mechanics to chemical systems, is fundamental to calculating the electronic structure and predicting the physical and chemical properties of molecules. wikipedia.org Methods such as Møller-Plesset perturbation (MP2) theory and Density Functional Theory (DFT) are employed to study molecular structure, spectroscopy, and reactivity. nih.gov These computational approaches are crucial for understanding concepts like molecular geometry and for explaining reaction pathways by estimating the properties of reactants, intermediates, and products. aun.edu.eg

Quantum chemical calculations have been effectively used to investigate reactions involving phenols with methoxy (B1213986) substituents, which are precursors or are structurally related to this compound. researchgate.net For instance, calculations using the M06-2X method have been performed to explore the ozonolysis mechanism of guaiacol (B22219). researchgate.net Such studies confirm that the reactivity of substituted phenols is strongly correlated with the orbital energy difference between the lowest unoccupied molecular orbital (LUMO) of the oxidant (e.g., ozone) and the highest occupied molecular orbital (HOMO) of the phenol (B47542). researchgate.net The presence and position of substituents like the methoxy group can significantly alter these orbital energies and thus the compound's reactivity. researchgate.net

The accuracy of these theoretical models is often validated by comparing computed results with experimental data. For example, DFT calculations using the B3LYP hybrid functional have shown good correlation with experimental single-crystal X-ray diffraction data for related compounds, confirming their utility in predicting molecular properties. researchgate.net

Table 1: Application of Quantum Chemical Methods in Reactivity Studies

| Method | Application | Key Findings/Predictions | Source |

|---|---|---|---|

| DFT (M06-2X) | Studying ozonolysis mechanism of guaiacol and substituted phenols. | Reactivity correlates with the HOMO-LUMO energy gap between the phenol and ozone. Substituents at ortho- and para-positions enhance reactivity. | researchgate.net |

| DFT (B3LYP) | Prediction of molecular properties and comparison with experimental data. | Calculated results show good correlation with single-crystal XRD data for related structures. | researchgate.net |

| MP2 Theory | General study of molecular structure, spectroscopy, and reactivity. | Provides a good description of the structure and spectroscopy of molecular clusters. | nih.gov |

| Transition State Theory (TST) | Calculation of kinetic properties and reaction rate constants. | Used to calculate the rate constant for guaiacol ozonolysis (8.81 × 10⁻²⁰ cm³ molecule⁻¹ s⁻¹ at room temperature). | researchgate.net |

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Catalysis

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems, providing detailed insights into reaction mechanisms, activation energies, and the electronic properties of catalysts. catalysis.blog In the field of catalysis, DFT helps in understanding the role of catalysts at the atomic level by modeling the potential energy surfaces along reaction coordinates, which can reveal atomistic-level details of the catalytic process. nih.govnumberanalytics.com

DFT has been instrumental in studying the mechanisms of reactions catalyzed by transition metal complexes. researchgate.net These studies compute the energies of transition states and intermediates for each reaction step to explore the relationship between a catalyst's structure and its reactivity and selectivity. researchgate.net For example, in the oxidation of lignin (B12514952) model compounds, different catalysts show varying selectivity in producing 2-methoxybenzoquinone. researchgate.net CoMCM-48 was identified as a better catalyst for yielding 2-methoxybenzoquinone compared to CoMCM-41, which was more selective towards acetovanillone. researchgate.net DFT calculations can be employed to understand such selectivity by analyzing the electronic and steric properties of the catalysts and the reaction intermediates. researchgate.net These computational insights are crucial for designing more efficient and selective catalysts. catalysis.blog

Table 2: Catalytic Selectivity in the Oxidation of a Lignin Monomer

| Catalyst | Major Product | Significance | Source |

|---|---|---|---|

| CoMCM-48 | 2-methoxybenzoquinone | Demonstrates higher selectivity for the formation of the quinone structure. | researchgate.net |

| CoMCM-41 | Acetovanillone | Favors the formation of an alternative oxidation product. | researchgate.net |

Modeling of Electron Transfer and Redox Processes

The redox behavior of quinones is central to their chemical function, and computational modeling provides a framework for understanding the underlying electron transfer (ET) processes. Theoretical models can distinguish between different ET mechanisms, such as an inner-sphere process where the electron moves between linked redox centers, or an outer-sphere process where the electron "hops" between unconnected partners. mdpi.com For quinone systems, oxidation can proceed through various pathways, including a two-proton, two-electron process or a stepwise mechanism involving a one-electron oxidation to a semiquinone radical intermediate. frontiersin.org

Kinetic modeling is a powerful tool for analyzing complex ET reactions. nih.gov In studies of photosystem I, where quinones act as electron acceptors, kinetic models have been used to determine the rate constants of ET reactions and the free energy gaps (ΔG°) between different redox cofactors. nih.gov For instance, the driving force of ET from the quinone acceptor (A₁) to the iron-sulfur cluster Fₓ was determined to be -50 and -220 meV for phylloquinone in different cofactor branches. nih.gov Marcus theory is another theoretical approach used to calculate the kinetic barriers for outer-sphere electron transfer steps, providing quantitative predictions of reaction rates. mdpi.com These models are essential for interpreting experimental electrochemical data and understanding the factors that control redox potentials and reaction kinetics. awi.de

Table 3: Kinetic Parameters of Electron Transfer Involving Quinone Acceptors in a Biological Model

| Parameter | System/Condition | Value | Source |

|---|---|---|---|

| Free Energy Gap (ΔG°) | Between Fₓ and Fₐ/Fₑ clusters | -130 meV | nih.gov |

| Driving Force of ET (from A₁ to Fₓ) | Phylloquinone in A-branch | -50 meV | nih.gov |

| Phylloquinone in B-branch | -220 meV | nih.gov | |

| Driving Force of ET (from A₁ to Fₓ) | Plastoquinone-9 in A₁ₐ-site | +75 meV (endergonic) | nih.gov |

Computational Predictions of Chemical Behavior and Transformations

A primary goal of computational chemistry is to predict the chemical behavior and transformations of molecules. mdpi.com By using quantum chemical methods, researchers can forecast reaction outcomes and kinetics, often with high accuracy. The availability of experimental data allows for the validation of these computational methods, thereby improving the accuracy of theoretical predictions for related systems.

For example, computational studies on the reactions of substituted phenols have successfully predicted their reactivity based on calculated parameters. researchgate.net Using Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory, it was predicted that the rate constant for guaiacol ozonolysis is positively dependent on temperature but not on pressure. researchgate.net Furthermore, the reactivity of various substituted phenols was shown to have a strong correlation with the ozone affinity of specific carbon atoms and the HOMO-LUMO energy gap. researchgate.net This allows for the prediction of how different substituents, such as hydroxyl, methoxy, or methyl groups, will impact the reactivity of the phenol ring. researchgate.net

More advanced computational strategies are also being developed, such as the use of graph transformation policy networks, which combine graph neural networks with reinforcement learning to predict the products of chemical reactions directly from reactant and reagent data with minimal prior chemical knowledge. arxiv.org These methods represent the frontier of computational chemistry, aiming to create predictive models for complex chemical transformations. arxiv.org

Table 4: Examples of Computational Predictions for Chemical Behavior

| Prediction Type | Computational Method/Theory | Example Application | Source |

|---|---|---|---|

| Reaction Rate Constants | Transition State Theory (TST) | Calculating the rate of guaiacol ozonolysis. | researchgate.net |

| Structure-Reactivity Relationship | DFT (HOMO-LUMO analysis) | Predicting the effect of substituents on the reactivity of phenols with ozone. | researchgate.net |

| Reaction Product Prediction | Graph Transformation Policy Network (GTPN) | Predicting the outcome of complex chemical reactions from reactant structures. | arxiv.org |

| Molecular Properties | DFT (e.g., B3LYP functional) | Predicting molecular geometries and comparing them with experimental XRD data for validation. | researchgate.net |

Biological Activities and Mechanistic Underpinnings of Methoxybenzoquinone

Antimicrobial and Antifungal Properties: Mechanistic Elucidation

Methoxybenzoquinone and its derivatives have demonstrated notable antimicrobial and antifungal activities. mdpi.comnih.govresearchgate.net The proposed mechanism of action for their antibacterial and antifungal effects involves the inhibition of essential metabolic pathways in microorganisms. asm.org Specifically, 2-methyl-1,4-naphthoquinone, a related compound, is thought to act by blocking sulfhydryl (-SH) enzymes or metabolites that are crucial for microbial growth. asm.org This is supported by the observation that the presence of excess sulfhydryl compounds can suppress the antimicrobial properties of certain quinones. asm.org However, the inhibitory potency of 2-methyl-3-methoxy-1,4-naphthoquinone, even in the presence of sulfhydryl compounds, suggests that it may also function through a different or additional mechanism. asm.org

The antimicrobial activity of benzoquinones is also attributed to their ability to induce oxidative stress within microbial cells. nih.gov The production of reactive oxygen species (ROS) can lead to irreversible damage to essential biomolecules like lipids and nucleic acids, ultimately triggering apoptotic pathways and cell death. nih.gov For instance, the blue benzoquinone derived from scorpion venom has shown significant activity against Mycobacterium tuberculosis, including multidrug-resistant strains. nih.gov This effect is potentially linked to the high ROS production characteristic of benzoquinones. nih.gov

Furthermore, some benzoquinone derivatives exhibit selective activity. For example, in a study on harvestman defensive secretions, certain benzoquinones and phenols displayed biological activity against specific pathogenic bacteria and yeasts, such as Bacillus pumilus, Pseudomonas aeruginosa, Candida albicans, and Rhodotorula glutinis. mdpi.com The antimicrobial action of phenolic compounds, which can be related to benzoquinones, is often linked to membrane permeabilization and subsequent cellular damage. mdpi.com

Antioxidant Mechanisms and Oxidative Stress Mitigation

Methoxybenzoquinones can exhibit antioxidant properties, which play a role in mitigating oxidative stress. nih.govnih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects through antioxidant defenses. nih.govmaleinfertilityguide.com this compound, often found in fermented wheat germ extract (FWGE), has been shown to possess antioxidant capabilities. nih.govresearchgate.net

The antioxidant mechanisms of these compounds can be multifaceted. They can act as "chain breaking" or primary antioxidants by scavenging radical species and converting them into more stable forms. nih.gov Additionally, they can function as secondary antioxidants by chelating pro-oxidative metal ions, such as copper (Cu2+), which can catalyze the formation of damaging hydroxyl radicals. nih.govnih.gov For instance, fermented wheat germ extract has demonstrated a significant ability to chelate Cu2+ ions, thereby reducing hydroxyl radical formation. nih.gov

This antioxidant activity has been observed to be more potent in fermented forms of wheat germ, suggesting that the fermentation process, which can release this compound from its glycosylated form, enhances its antioxidant potential. nih.gov The ability to mitigate oxidative stress is crucial, as chronic oxidative stress is linked to the development of various diseases. nih.gov By neutralizing ROS and reducing oxidative damage to key biomolecules like lipids, proteins, and DNA, methoxybenzoquinones contribute to cellular protection. nih.gov

Anti-proliferative and Apoptosis-Inducing Effects in Cancer Biology

This compound, a component of fermented wheat germ extract, has been shown to have significant anti-proliferative effects on a wide range of human cancer cell lines. springermedizin.despandidos-publications.com This has been observed in various cancer types, including colon, breast, ovarian, and lung cancer. springermedizin.despandidos-publications.comnih.gov The anti-proliferative activity is dose-dependent, with studies showing a reduction in tumor growth corresponding to the concentration of the extract used. springermedizin.de

The cytotoxic effects of this compound-containing extracts have been demonstrated through the induction of apoptosis, or programmed cell death, in tumor cells. nih.govavemar.com This process is a key mechanism for eliminating cancerous cells without causing the inflammation associated with necrosis.

Interference with Metabolic Pathways (e.g., Anaerobic Glycolysis, Pentose (B10789219) Cycle)

A key aspect of the anti-cancer activity of this compound is its ability to interfere with the altered metabolism of cancer cells. springermedizin.ded-nb.info Cancer cells often rely heavily on anaerobic glycolysis for energy production, a phenomenon known as the Warburg effect. mdpi.com this compound-containing fermented wheat germ extract (FWGE) has been found to inhibit glucose uptake in cancer cells. springermedizin.ded-nb.info

Furthermore, it interferes with key enzymes of both anaerobic glycolysis and the pentose phosphate (B84403) pathway (PPP). springermedizin.ded-nb.info The PPP is a metabolic pathway parallel to glycolysis that is crucial for generating NADPH and the precursors for nucleotide synthesis, which are essential for rapidly dividing cells. khanacademy.orgwikipedia.org By inhibiting enzymes such as transketolase, glucose-6-phosphate dehydrogenase, lactate (B86563) dehydrogenase, and hexokinase, FWGE disrupts the production of molecules necessary for RNA and DNA synthesis, thereby hindering cancer cell proliferation. springermedizin.ded-nb.info This metabolic interference redirects the cell's resources away from growth and division. mdpi.comfrontiersin.org

Ribonucleotide Reductase Inhibition

In addition to disrupting glycolysis and the pentose phosphate pathway, this compound-containing fermented wheat germ extract (FWGE) directly targets DNA synthesis by inhibiting the enzyme ribonucleotide reductase. springermedizin.ded-nb.info This enzyme is critical for the de novo synthesis of DNA as it catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. springermedizin.de

Ribonucleotide reductase is often found to be upregulated in cancer cells to support their high rate of proliferation, making it an attractive target for anticancer therapies. springermedizin.de The inhibition of this enzyme by FWGE has been demonstrated in human colon cancer and leukemia cell lines. springermedizin.de By impeding the function of ribonucleotide reductase, FWGE effectively cuts off the supply of precursors required for DNA replication, thus contributing significantly to its proliferation-inhibiting capacity. springermedizin.deresearchgate.net

Caspase-Poly [ADP-ribose] Polymerase Pathway Activation

This compound, as a component of fermented wheat germ extract (FWGE), has been shown to induce apoptosis in cancer cells through the activation of the caspase-poly [ADP-ribose] polymerase (PARP) pathway. springermedizin.denih.govavemar.com This pathway is a critical component of the programmed cell death machinery.

Caspases are a family of protease enzymes that, once activated, orchestrate the systematic dismantling of the cell. genecards.org One of the key substrates for caspases during apoptosis is PARP, an enzyme involved in DNA repair and the regulation of cellular processes. genecards.org In response to apoptotic signals, caspases, such as caspase-3 and caspase-7, cleave PARP. genecards.org This cleavage inactivates PARP's DNA repair functions, preventing the cell from repairing the DNA damage that is a hallmark of apoptosis and facilitating the progression of cell death. genecards.org The activation of this caspase-PARP pathway by FWGE is a key mechanism by which it eliminates tumor cells. springermedizin.denih.gov

Synergy with Conventional Chemotherapeutic Agents

Research has indicated that this compound-containing fermented wheat germ extract (FWGE) can act synergistically with conventional chemotherapeutic drugs, potentially enhancing their anti-cancer effects. springermedizin.deavemar.com This synergistic interaction has been observed with a variety of anticancer agents. springermedizin.de For example, combined treatment of FWGE with drugs like 5-fluorouracil (B62378) (5-FU) and dacarbazine (B1669748) (DTIC) has been shown to synergistically decrease the number of metastases in animal models of colon cancer and melanoma. spandidos-publications.comd-nb.info

Antimetastatic and Antiangiogenic Properties

This compound, primarily studied as a key component of fermented wheat germ extract (FWGE), has demonstrated notable antimetastatic and antiangiogenic properties in various preclinical models. springermedizin.deresearchgate.netnih.govprevailovercancer.commdpi.comscienceopen.com Research indicates that FWGE, which contains 2-methoxybenzoquinone, can inhibit the spread of cancer cells and the formation of new blood vessels that tumors need to grow. researchgate.netnih.govscienceopen.com

The antimetastatic effects have been observed in several mouse models. For instance, oral administration of FWGE resulted in a significant reduction of liver and lung metastases in models using 3LL-HH (Lewis lung carcinoma), B16 (melanoma), and HCR-25 (human colon cancer) cell lines. springermedizin.deavemarresearch.com The antimetastatic activity is thought to be due to a combination of factors, including the inhibition of cell proliferation, enhancement of apoptosis, and modulation of the immune system. mdpi.com

The antiangiogenic effects are linked to the inhibition of key molecules involved in blood vessel formation. mdpi.com Studies have suggested that FWGE may exert these effects by suppressing the expression of vascular endothelial growth factor (VEGF) and cyclooxygenase-2 (Cox-2) in cancer cell lines such as human cervical carcinoma (HeLa) and human lung adenocarcinoma (A549). mdpi.com

Table 1: Summary of Antimetastatic and Antiangiogenic Research Findings Create an interactive table that allows users to filter by 'Activity', 'Model/Cell Line', and 'Key Findings'.

| Activity | Model/Cell Line | Key Findings | Reference(s) |

|---|---|---|---|

| Antimetastatic | 3LL-HH, B16, HCR-25 Mouse Models | Significant reduction in liver or lung metastasis with oral FWGE treatment. | springermedizin.deavemarresearch.com |

| Antimetastatic | B16 (Melanoma), C38 (Colon Cancer) | Synergistic decrease in metastasis when combined with DTIC or 5-FU. | springermedizin.de |

| Antimetastatic | General | Attributed to cell adhesion inhibition, proliferation inhibition, and apoptosis enhancement. | mdpi.com |

Immunomodulatory Effects

This compound is a significant contributor to the immunomodulatory activities observed with FWGE. springermedizin.deprevailovercancer.commedicinenet.comgoogle.com These effects involve complex interactions with the immune system, leading to an enhanced anti-tumor response through mechanisms such as the downregulation of the Major Histocompatibility Complex I (MHC-I) and the induction of pro-inflammatory cytokines. springermedizin.deprevailovercancer.com

A key strategy for tumor cells to evade the immune system is the overexpression of the MHC-I complex, which presents cellular antigens to immune cells. springermedizin.defrontiersin.orgnih.gov FWGE has been shown to significantly downregulate the expression of MHC-I proteins on the surface of malignant cells. springermedizin.deprevailovercancer.comresearchgate.net This effect is notably selective for malignant T- and B-cells, with healthy peripheral blood mononuclear cells remaining unaffected. springermedizin.de Research suggests that the quinone fraction of FWGE, which includes this compound, is at least partly responsible for this phenomenon. springermedizin.de The downregulation of MHC-I on tumor cells can hinder their ability to present antigens, but it is part of a broader immunomodulatory effect that also involves the activation of other immune pathways. springermedizin.de This process was also associated with an increase in intracellular calcium concentration and the tyrosine phosphorylation of certain proteins. springermedizin.de

Pro-inflammatory cytokines are crucial signaling molecules that coordinate the immune response. thermofisher.comnih.gov FWGE, containing this compound, has been found to induce the production of several pro-inflammatory cytokines. springermedizin.deresearchgate.netprevailovercancer.com Studies have reported a dose-dependent induction of Tumor Necrosis Factor-alpha (TNF-α) in myeloid cells, though not in lymphoid cells. springermedizin.de Furthermore, the induction of various interleukins, including IL-1α, IL-2, IL-5, and IL-6, has been documented. springermedizin.deresearchgate.net This cytokine induction can enhance the cellular immune response against tumor cells. researchgate.net In one study involving lipopolysaccharide-induced mouse macrophages, FWGE combined with citric acid led to a decreased secretion of inflammatory cytokines TNF-α, IL-6, and IL-12. nih.gov

Table 2: this compound-Associated Effects on Pro-inflammatory Cytokines Create an interactive table that allows users to filter by 'Cytokine', 'Effect', 'Cell Type', and 'Key Findings'.

| Cytokine | Effect | Cell Type / Model | Key Findings | Reference(s) |

|---|---|---|---|---|

| TNF-α | Induction | Myeloid cells | Secretion was induced in a dose-dependent manner. | springermedizin.de |

| TNF-α | No Induction | Lymphoid cells | No significant induction observed. | springermedizin.de |

| Interleukins | Induction | General | Induction of IL-1α, IL-2, IL-5, and IL-6 reported. | springermedizin.deresearchgate.net |

Downregulation of MHC-I Complex

Interactions with Biomolecules: Mechanistic Studies

The biological effects of this compound are rooted in its interactions with essential biomolecules, particularly DNA and proteins. Mechanistic studies on related benzoquinone compounds provide insight into these interactions.

Benzoquinone compounds can exert cytotoxic effects through direct interaction with DNA. nih.gov Studies on the related compound diaziridinylbenzoquinone (AZQ) show that it can produce both DNA strand breaks and interstrand cross-links, which are damaging lesions that can trigger cell death. nih.gov The mechanisms for these two types of DNA damage are distinct. The formation of DNA strand breaks by AZQ in isolated nuclei requires a reducing agent, such as NADPH, and involves the transfer of an electron to molecular oxygen, suggesting a process mediated by oxygen radicals. nih.gov In contrast, DNA interstrand cross-linking, which involves the formation of covalent bonds between the two strands of the DNA helix, is also significantly enhanced by the reduction of the benzoquinone structure but is not inhibited by superoxide (B77818) dismutase. nih.gov This cross-linking is thought to arise from the alkylating reactions of the molecule's reactive groups. nih.gov Such mechanisms, involving bioreductive activation, suggest that compounds like this compound could potentially be more active in the hypoxic environments often found in tumors. nih.gov

The electrophilic nature of the this compound ring makes it reactive toward nucleophilic groups in biomolecules. nih.gov A key target for this reactivity is the thiol (or sulfhydryl) group found in the amino acid cysteine within proteins. thermofisher.com The reaction between an electrophilic aromatic compound and a thiol group is known as arylation, resulting in the formation of a stable thioether bond. thermofisher.comthermofisher.com This modification can alter the protein's structure and function. Sulfhydryl groups are critical for the biological activity of many enzymes and signaling proteins. nih.gov The chemical principle of arylating agents reacting with thiols is a well-established mechanism in bioconjugate chemistry. nih.gov The hepatotoxicity associated with the natural product Geldanamycin (B1684428), for instance, has been linked to its electrophilic this compound group, highlighting the potential for such moieties to react with biological nucleophiles like protein thiols. nih.gov Therefore, protein thiol arylation represents a plausible mechanism through which this compound can disrupt cellular processes by inactivating critical proteins.

Interactions with Amyloid-β Peptides and Metal-Aβ Complexes

The pathology of Alzheimer's disease is complex, involving pathogenic factors such as metal-free amyloid-β (Aβ) peptides and metal-bound Aβ (metal-Aβ) complexes. rsc.orgnih.gov High concentrations of metal ions like copper (Cu) and zinc (Zn) are found within the Aβ aggregates in the brains of Alzheimer's patients. rsc.orgmdpi.com These metal ions can bind to Aβ peptides, altering their conformation and aggregation pathways, which makes the modulation of both forms of Aβ a crucial therapeutic strategy. rsc.orgnih.gov

The 1,4-benzoquinone (B44022) (BQ) scaffold, from which this compound is derived, is known to interact with Aβ peptides. rsc.org Specifically, BQ can form covalent adducts with Aβ, which alters the peptide's assembly routes. rsc.org However, the simple BQ structure is incapable of chelating metal ions, limiting its effectiveness against metal-Aβ complexes. rsc.org

Research has focused on developing derivatives that can address both pathogenic components. By fusing the BQ moiety with a metal-chelating group like 3-pyrazolone, novel compounds have been designed to control the aggregation and toxicity of both metal-free and metal-Aβ species. rsc.orgresearchgate.net These engineered molecules can redirect the assembly of Aβ into less toxic aggregates through several mechanisms: binding to metal ions, modifying Aβ structures in both the absence and presence of metals, and promoting oxidative changes to the Aβ peptide. researchgate.net The methoxy (B1213986) group, as a substituent on the benzoquinone ring, can influence the electronic properties and reactivity of the compound, potentially modulating its interaction with Aβ residues. The interaction is further influenced by the ability of the BQ functionality to undergo o-hydroxylation, which can enhance its metal chelation capabilities. researchgate.net

| Interacting Moiety | Target Species | Mechanism of Interaction | Reference |

|---|---|---|---|

| 1,4-Benzoquinone (BQ) | Metal-free Aβ | Forms covalent adducts with Aβ, altering peptide assembly. | rsc.org |

| 1,4-Benzoquinone (BQ) | Metal-Aβ Complexes | Limited interaction due to inability to chelate metal ions. | rsc.org |

| Heterocycle-fused BQ (e.g., with 3-pyrazolone) | Metal-free Aβ and Metal-Aβ | Covalently modifies Aβ and chelates metal ions, redirecting aggregation to less toxic forms. | rsc.orgresearchgate.net |

Tolerance Mechanisms in Microorganisms

Microorganisms have evolved diverse and sophisticated mechanisms to tolerate toxic chemical compounds, including quinones like this compound. These tolerance strategies are crucial for survival in environments where such compounds are present, for instance, during the degradation of lignin (B12514952) from which methoxybenzoquinones can be derived. asm.orgnih.gov The primary mechanisms can be broadly categorized into the detoxification of the compound through metabolic pathways and genetic adaptations that confer resistance. mdpi.com

Microbial Detoxification Pathways

The principal detoxification pathway for this compound in microorganisms involves enzymatic reduction. This biotransformation converts the quinone into a less toxic hydroquinone (B1673460) form. The white-rot fungus Phanerochaete chrysosporium is a well-studied example of an organism capable of detoxifying quinones. nih.govnih.gov

This fungus produces intracellular quinone reductases that catalyze the two-electron reduction of various quinones, including 2-methoxy-1,4-benzoquinone. nih.gov This reduction utilizes NADH or NADPH as an electron donor. nih.govnih.gov The product of this reaction is 2-methoxyhydroquinone (B1205977) (2-methoxy-1,4-dihydroxybenzene). uth.grasm.org This detoxification step is a key part of a larger metabolic pathway for degrading complex aromatic pollutants. For example, during the degradation of 2,7-dichlorodibenzo-p-dioxin, 2-methoxy-1,4-benzoquinone appears as an intermediate that is subsequently reduced by the fungus to continue the degradation cascade. uth.grasm.org

Similarly, lactic acid bacteria have demonstrated the ability to act on related compounds. Strains like Lactobacillus plantarum and Lactobacillus rossiae use β-glucosidase enzymes to release 2-methoxy benzoquinone and 2,6-dithis compound from their inactive glycosylated forms found in wheat germ. researchgate.netresearchgate.net While this is a release mechanism rather than detoxification, it highlights the enzymatic capabilities of microorganisms to modify these quinones.

| Enzyme | Organism | Reaction Catalyzed | Substrate(s) | Product(s) | Reference |

|---|---|---|---|---|---|

| 1,4-Benzoquinone Reductase | Phanerochaete chrysosporium | Two-electron reduction | 2-Methoxy-1,4-benzoquinone | 2-Methoxyhydroquinone | nih.govnih.gov |

| β-Glucosidase | Lactobacillus plantarum, Lactobacillus rossiae | Hydrolysis of glycosidic bond | Glycosylated 2-methoxy benzoquinone | 2-Methoxy benzoquinone | researchgate.netresearchgate.net |

Genetic Basis of Tolerance

The ability of microorganisms to tolerate toxic compounds like this compound is encoded in their genetic material. This genetic basis can involve specific genes for detoxification enzymes or broader mechanisms of resistance. mdpi.comnih.gov

A primary example is the genetic regulation of the detoxification enzymes themselves. In Phanerochaete chrysosporium, the expression of the 1,4-benzoquinone reductase (QR) gene is inducible. nih.gov Its activity increases in the presence of specific aromatic compounds that are related to lignin degradation, such as vanillic acid and ferulic acid, which can be metabolic precursors to methoxyquinones. nih.gov This indicates a regulated genetic response to the presence of these compounds or their derivatives.

More broadly, microbial tolerance and resistance are often conferred by genes that can be acquired through horizontal gene transfer (HGT). mdpi.comnih.gov These genes are frequently located on mobile genetic elements like plasmids and transposons, allowing for their rapid spread through bacterial populations. mdpi.comnih.govmdpi.com While specific plasmids for this compound resistance are not yet detailed, general mechanisms include genes coding for:

Efflux pumps: These membrane proteins actively transport toxic compounds out of the cell. mdpi.com

Modifying enzymes: As seen with quinone reductase, these enzymes convert the toxic compound to a non-toxic form. nih.gov

Target modification: Mutations in the cellular target of a toxic compound can prevent binding and confer resistance. nih.gov

The development of tolerance can be a cumulative process, where mutations in various genes allow bacteria to better withstand chemical stress, which can facilitate the later acquisition of specific resistance genes. nih.govfrontiersin.org

| Mechanism | Genetic Element/Process | Description | Relevance to this compound | Reference |

|---|---|---|---|---|

| Enzymatic Detoxification | Inducible genes (e.g., QR gene) | Upregulation of genes encoding detoxifying enzymes in the presence of the substrate or its precursors. | The 1,4-benzoquinone reductase gene in P. chrysosporium is induced by lignin degradation products. | nih.gov |

| Horizontal Gene Transfer (HGT) | Plasmids, Transposons | Acquisition of resistance genes from other microorganisms. | A likely mechanism for the spread of genes encoding reductases or efflux pumps for quinone tolerance. | mdpi.comnih.gov |

| Efflux Pumps | Membrane transporter genes | Genes encoding proteins that actively remove toxic substances from the cell. | A general resistance mechanism potentially applicable to this compound. | mdpi.com |

| Mutation | Chromosomal mutation | Spontaneous changes in the DNA sequence of target sites or regulatory genes. | Could alter the sensitivity of cellular targets to this compound. | nih.gov |

Analytical Methodologies for Methoxybenzoquinone Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of methoxybenzoquinone, enabling its separation from other compounds and precise quantification. High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are the most commonly utilized methods.

HPLC is a premier technique for the determination of this compound and its derivatives in various samples, including biological materials and food products. researchgate.net The method's high resolution and sensitivity allow for the accurate quantification of these compounds. myfoodresearch.com Reversed-phase HPLC, particularly using C16 or C18 columns, is frequently employed for the separation of substituted p-benzoquinones. researchgate.netnih.gov

Research has focused on optimizing HPLC methods to enhance sensitivity, reliability, and column longevity. For instance, one method utilized an RP-amide C16 column with a mobile phase of 20% acetonitrile (B52724) in phosphate (B84403) buffer, which significantly improved the stability of standard solutions and allowed for a lower limit of quantitation (LOQ). researchgate.net Another study successfully quantified 2-methoxybenzoquinone in fermented wheat germ using an XTerraTM MS C18 column with a water:acetonitrile mixture as the mobile phase. nih.gov These methods demonstrate the adaptability of HPLC for analyzing this compound in diverse matrices. researchgate.netnih.gov

Table 1: Comparison of HPLC Methods for Benzoquinone Analysis

| Parameter | Method 1 nih.gov | Method 2 researchgate.net |

|---|---|---|

| Analyte(s) | 2-Methoxybenzoquinone, 2,6-Dithis compound | 2-Methoxybenzoquinone, 2,6-Dithis compound |

| Column | XTerraTM MS C18 (5 µm, 4.6x250 mm) | Discovery Rp-amide C16 (5 µm, 250x4.6 mm) |

| Mobile Phase | Water:Acetonitrile (80:20 v/v) with 0.0025 M KH2PO4 | 20% Acetonitrile in phosphate buffer |

| Flow Rate | 0.7 mL/min | 0.7 mL/min |

| Detector | UV at 275 nm | Not specified, but UV detection is typical |

| Limit of Quantitation (LOQ) | Not specified | 0.27 µg/mL (for 2,6-DMBQ) |

| Key Finding | Successful quantification in fermented wheat germ extracts. | Enhanced stability and sensitivity compared to other methods. researchgate.net |

Thin Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative analysis of this compound. orgchemboulder.com It is often used to quickly determine the number of components in a mixture and to aid in the development of more complex separation methods like column chromatography. orgchemboulder.com

The principle of TLC involves spotting a sample onto a plate coated with a solid adsorbent (the stationary phase), such as silica (B1680970) gel or alumina. savemyexams.comrroij.com A solvent (the mobile phase) then moves up the plate via capillary action, separating the components of the mixture based on their differential affinity for the stationary and mobile phases. rroij.commerckmillipore.com Since this compound is a polar compound, a polar stationary phase like silica gel is typically used. savemyexams.com The choice of mobile phase is critical for achieving good separation; a solvent or mixture of solvents is selected to ensure that components move to different heights on the plate. orgchemboulder.com For visualization, if the separated spots are not colored, they can often be detected under UV light. savemyexams.com

Table 2: General Parameters for TLC Analysis of Polar Compounds

| Parameter | Description |

|---|---|

| Stationary Phase | Typically a polar adsorbent like Silica Gel (SiO2) or Alumina (Al2O3) on a glass, plastic, or aluminum plate. rroij.com |

| Mobile Phase | A single solvent or a mixture of solvents with a polarity optimized to achieve separation. The choice depends on the specific analyte. |

| Principle of Separation | Based on the compound's relative polarity. More polar compounds have a stronger interaction with the polar stationary phase and travel shorter distances up the plate. savemyexams.com |

| Visualization | Compounds can be visualized directly if colored, or indirectly using methods such as UV light or chemical staining agents. rroij.com |

High-Performance Liquid Chromatography (HPLC)

Spectroscopic Characterization in Mechanistic Studies

Spectroscopic methods are indispensable for identifying this compound and investigating its reaction mechanisms, particularly in studies of electron transfer and radical formation.

Electrospray Ionization–Mass Spectrometry (ESI–MS), frequently coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and structural analysis of this compound. nih.gov ESI is a soft ionization technique that allows for the analysis of molecules by converting them into gas-phase ions with minimal fragmentation. nebiolab.com This provides crucial molecular weight information. nebiolab.com

In the context of quinone analysis, ESI-MS can be operated in both positive and negative ion modes to detect various species. nebiolab.com For instance, research on quinone derivatives has shown the detection of the protonated molecule [M+H]+ in positive ion mode. rsc.org The high sensitivity of ESI-MS/MS (tandem mass spectrometry) further allows for the detection of trace amounts of quinones and their reaction products in complex environmental or biological samples. nih.gov

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a unique and definitive technique for detecting and characterizing species with unpaired electrons, such as free radicals. bruker.comunibo.it This makes it an essential tool for studying the radical intermediates of this compound. dntb.gov.ua

During redox reactions or electron transfer processes, this compound can form a transient semiquinone radical. researchgate.net EPR spectroscopy is the only method that can directly detect and identify these paramagnetic species. bruker.combruker.com The analysis of the EPR spectrum provides information about the structure and environment of the radical, which is critical for understanding reaction mechanisms. unibo.it Studies on p-benzosemiquinone radicals have successfully used EPR to characterize the radical species, demonstrating the technique's utility in this area of research. researchgate.net